molecular formula C29H38FN3O5S B13749738 Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate CAS No. 23901-27-1

Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate

Cat. No.: B13749738
CAS No.: 23901-27-1
M. Wt: 559.7 g/mol
InChI Key: JIBMPRDHZSYKNI-UHFFFAOYSA-N
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Description

Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate is a complex organic compound that belongs to the class of butyrophenones These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate typically involves multi-step organic reactions. The process may start with the preparation of the butyrophenone core, followed by the introduction of the fluoro and methoxy groups. The azepinoindole moiety is then constructed, and finally, the cyclohexanesulfamate group is attached under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluoro or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural similarity to known antipsychotics suggests it could interact with neurotransmitter receptors.

Medicine

Medically, the compound could be explored for its therapeutic potential in treating psychiatric disorders, given its butyrophenone backbone.

Industry

In the industrial sector, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The compound’s effects could be mediated through pathways involving dopamine or serotonin receptors, similar to other butyrophenones.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known antipsychotic with a butyrophenone structure.

    Droperidol: Another antipsychotic used for its sedative properties.

    Benperidol: The most potent antipsychotic in the butyrophenone class.

Properties

CAS No.

23901-27-1

Molecular Formula

C29H38FN3O5S

Molecular Weight

559.7 g/mol

IUPAC Name

N-cyclohexylsulfamate;1-(4-fluorophenyl)-4-(9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one

InChI

InChI=1S/C23H25FN2O2.C6H13NO3S/c1-28-18-8-9-21-20(15-18)19-10-13-26(14-11-22(19)25-21)12-2-3-23(27)16-4-6-17(24)7-5-16;8-11(9,10)7-6-4-2-1-3-5-6/h4-9,15,25H,2-3,10-14H2,1H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

JIBMPRDHZSYKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

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